4-Fluoro-2-vinylbenzaldehyde

Tyrosinase Inhibition Enzyme Kinetics Melanogenesis

4-Fluoro-2-vinylbenzaldehyde (CAS 1338939-79-9, molecular formula C9H7FO, molecular weight 150.15 g/mol) is a heterobifunctional aromatic building block integrating a fluorine atom, a vinyl group, and an aldehyde moiety on a single benzene ring. The presence of these three distinct reactive handles enables chemoselective transformations (e.g., cross-coupling at the vinyl site, condensation at the aldehyde, and nucleophilic aromatic substitution or modulation of electronic properties via the fluorine), making it a versatile intermediate for medicinal chemistry, agrochemical, and material science applications.

Molecular Formula C9H7FO
Molecular Weight 150.15 g/mol
Cat. No. B8582182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-vinylbenzaldehyde
Molecular FormulaC9H7FO
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESC=CC1=C(C=CC(=C1)F)C=O
InChIInChI=1S/C9H7FO/c1-2-7-5-9(10)4-3-8(7)6-11/h2-6H,1H2
InChIKeyJYYYJXSBKDNRTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-vinylbenzaldehyde: Technical Baseline for Research and Industrial Procurement


4-Fluoro-2-vinylbenzaldehyde (CAS 1338939-79-9, molecular formula C9H7FO, molecular weight 150.15 g/mol) is a heterobifunctional aromatic building block integrating a fluorine atom, a vinyl group, and an aldehyde moiety on a single benzene ring . The presence of these three distinct reactive handles enables chemoselective transformations (e.g., cross-coupling at the vinyl site, condensation at the aldehyde, and nucleophilic aromatic substitution or modulation of electronic properties via the fluorine), making it a versatile intermediate for medicinal chemistry, agrochemical, and material science applications . Its unique substitution pattern places the vinyl and aldehyde groups in an ortho orientation, and the fluorine in the para position relative to the aldehyde, a structural arrangement that distinguishes its reactivity profile from other fluorinated benzaldehydes or non-halogenated vinylbenzaldehyde analogs.

Why 4-Fluoro-2-vinylbenzaldehyde Cannot Be Replaced by Common Analogs in Critical Applications


In-class compounds such as 2-vinylbenzaldehyde or 4-fluorobenzaldehyde are not interchangeable substitutes. Each possesses only two reactive handles, which fundamentally limits their utility in sequential chemoselective synthesis strategies. The electron-withdrawing, resonance-donating nature of the fluorine atom in 4-Fluoro-2-vinylbenzaldehyde uniquely modulates the electronic character of the aromatic ring and the reactivity of the ortho-vinyl group. Simultaneously, the ortho-vinyl group sterically and electronically influences the aldehyde's reactivity, a cooperative effect absent in simple 4-fluorobenzaldehyde . These dual structural features create a reactivity profile that cannot be replicated by merely mixing or sequentially using its more common analogs.

Quantitative Differentiation Guide: 4-Fluoro-2-vinylbenzaldehyde vs. Primary Analogs


Enzymatic Inhibition Potency: Class-Level Comparison with 4-Fluorobenzaldehyde and 4-Vinylbenzaldehyde

While direct head-to-head inhibition data for 4-Fluoro-2-vinylbenzaldehyde is not available, class-level inference from its constituent pharmacophores suggests a differentiated activity profile. 4-Fluorobenzaldehyde is a known partial noncompetitive inhibitor of mushroom tyrosinase (IC50 = 387 µM) [1]. In a separate study, 4-vinylbenzaldehyde demonstrated a mixed-II type inhibition mechanism with a distinct inhibition constant (Ki) [2]. The compound 4-Fluoro-2-vinylbenzaldehyde, as a hybrid of these two structures, is rationally expected to exhibit altered binding kinetics and potency that cannot be predicted by simple averaging of the monofunctional analogs, a consideration critical for medicinal chemistry programs targeting tyrosinase.

Tyrosinase Inhibition Enzyme Kinetics Melanogenesis

Substrate Scope in Catalytic Fluorocyclization: Structural Preference for ortho-Vinylbenzaldehydes

A study on iodine(I)/iodine(III) catalyzed fluorocyclization reports that 2-vinylbenzaldehyde (the non-fluorinated analog) is converted to anti-4-fluoro-1-methoxyisochroman with up to 71% combined NMR yield and excellent diastereomeric ratio (d.r.) and enantiomeric ratio (e.r.). The reaction scope explicitly includes substituted 2-vinylbenzaldehydes, such as 5-chloro-2-vinylbenzaldehyde [1]. Although specific data for 4-fluoro-2-vinylbenzaldehyde is not in the published scope, the methodology's compatibility with halogenated substrates provides strong class-level inference that the 4-fluoro derivative is a viable substrate. Its procurement is particularly relevant for generating 4,6-difluorinated isochroman products—a motif inaccessible from the unsubstituted 2-vinylbenzaldehyde.

Fluorocyclization Organocatalysis Isochromans

Electronic Structure Tuning: Quantitative 19F NMR and Hammett Analysis

The 19F NMR chemical shift is a sensitive reporter of the local electronic environment. For 4-fluorobenzaldehyde, a 19F NMR signal appears in a specific region, while the introduction of a vinyl group in the ortho position is known to induce shifts due to altered conjugation and through-space effects, as seen in the enzymatic Baeyer-Villiger oxidation study, where 4-fluorobenzaldehyde was quantitatively converted and monitored by 19F NMR [1]. The distinct chemical shift of 4-Fluoro-2-vinylbenzaldehyde (though not reported in an open-access database) provides a unique spectroscopic handle for reaction monitoring, which is particularly advantageous in high-throughput experimentation (HTE) compared to non-fluorinated vinylbenzaldehydes.

Physical Organic Chemistry 19F NMR Spectroscopy Hammett Constants

Strategic Application Scenarios for 4-Fluoro-2-vinylbenzaldehyde in Research and Development


Medicinal Chemistry: Development of Novel Tyrosinase Inhibitors

Based on class-level evidence that both 4-fluorobenzaldehyde (IC50 = 387 µM) and 4-vinylbenzaldehyde (mixed-II type inhibitor) are active against mushroom tyrosinase [1], 4-Fluoro-2-vinylbenzaldehyde serves as a next-generation hybrid scaffold. Medicinal chemists can use it to rapidly generate focused libraries to explore additive or synergistic effects of the fluorine and vinyl pharmacophores on inhibitory potency and mechanism, a synthesis pathway not possible using the individual monofunctional starting materials.

Process Chemistry: Self-Reporting Synthetic Intermediate

The fluorine atom in 4-Fluoro-2-vinylbenzaldehyde acts as a sensitive reporter group for 19F NMR monitoring, as supported by quantitative conversion studies of analogous fluorinated benzaldehydes [1] in Section 3. Process chemists can leverage this feature to precisely track reaction progress, yield, and purity in real time or via high-throughput experimentation (HTE), offering a critical time-saving advantage over the non-fluorinated 2-vinylbenzaldehyde, which lacks this spectroscopic handle.

Methodology Development: Accessing 4,6-Difluorinated Isochromans

Catalytic fluorocyclization methods, such as iodine(I)/iodine(III) catalysis, have been validated on 2-vinylbenzaldehydes to produce mono-fluorinated isochromans with up to 71% yield and high stereocontrol (d.r. >95:5, e.r. 97:3) [1] in Section 3. Procuring 4-Fluoro-2-vinylbenzaldehyde is the sole direct route to generating the corresponding 4,6-difluorinated isochroman products. This enables methodology chemists to expand the chemical space of fluorinated heterocycles for drug discovery, providing a clear structural output advantage over the parent 2-vinylbenzaldehyde.

Agrochemical Intermediate Synthesis

Patents disclose the use of fluorinated benzaldehydes for preparing active ingredients in medicaments and agrochemicals [1]. The ortho-vinyl group in 4-Fluoro-2-vinylbenzaldehyde offers a versatile anchor point for further diversification (e.g., Heck coupling, hydroformylation) that is absent in 4-fluorobenzaldehyde. This makes it a privileged building block for the late-stage functionalization of crop protection agents, where tailored lipophilicity and metabolic stability, modulated by the fluorine and vinyl groups respectively, are critical.

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